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Compound of Interest

Compound Name: 3-Chloro-4-(methylsulfonyl)phenol

Cat. No.: B13881472

Get Quote

Executive Summary
4-Hydroxy-2-chlorophenyl methyl sulfone represents a specialized class of halogenated

hydroxyphenyl sulfones. Distinguished by the electronic interplay between the electron-

withdrawing methylsulfonyl group (-SO₂Me) and the electron-donating hydroxyl group (-OH),

this compound serves as a critical scaffold for nucleophilic aromatic substitution (SₙAr) and O-

alkylation reactions. Its structural unique positioning (chlorine ortho to the sulfone, hydroxyl

para to the sulfone) makes it a high-value intermediate for synthesizing sulfone-containing

bioactive molecules, particularly in the development of non-steroidal anti-inflammatory drugs

(NSAIDs) and selective COX-2 inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
This compound is characterized by a "push-pull" electronic system where the acidity of the

phenol is significantly enhanced by the para-sulfonyl group, while the ortho-chlorine atom

provides a handle for further functionalization or steric modulation.
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Property Data / Description

Common Name 4-Hydroxy-2-chlorophenyl methyl sulfone

IUPAC Name 3-Chloro-4-(methylsulfonyl)phenol

Chemical Formula C₇H₇ClO₃S

Molecular Weight 206.65 g/mol

Structure Description
Benzene ring substituted at C1 (SO₂Me), C2

(Cl), and C4 (OH)

Physical State White to off-white crystalline solid

Melting Point
148–152 °C (Typical for hydroxy-sulfones of this

weight)

pKa (Phenolic OH)
~7.2–7.8 (Predicted; enhanced acidity vs.

phenol due to -SO₂Me)

Solubility
Soluble in DMSO, DMF, Methanol, Acetone;

sparingly soluble in water

LogP ~1.8 (Predicted)

Structural Verification
The identity is confirmed via the substitution pattern:

C1 (-SO₂Me): Strong electron-withdrawing group (EWG), activates the ring for nucleophilic

attack at the ortho and para positions.

C2 (-Cl):Ortho to the sulfone; sterically hinders the sulfone but remains stable under mild

hydrolytic conditions compared to the para-position.

C4 (-OH):Para to the sulfone; introduced typically via hydrolysis of a leaving group (like Cl) at

this activated position.

Synthetic Pathways & Manufacturing
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The synthesis of 4-hydroxy-2-chlorophenyl methyl sulfone is governed by the principles of

Nucleophilic Aromatic Substitution (SₙAr). The most robust industrial route leverages the

activation provided by the sulfonyl group.

Route A: Hydrolysis of 2,4-Dichlorophenyl Methyl
Sulfone (Primary Route)
This method is preferred for its high regioselectivity. The sulfonyl group at C1 activates the

chlorine atoms at C2 and C4. However, the C4 position is less sterically hindered and

electronically more susceptible to nucleophilic attack by hydroxide ions.

Precursor: 2,4-Dichlorophenyl methyl sulfone.

Reagent: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH).

Solvent: Aqueous DMSO or water/alcohol mixture (reflux).

Mechanism: The hydroxide ion attacks C4, forming a Meisenheimer complex stabilized by

the para-sulfonyl group. Chloride is eliminated, yielding the phenolate, which is then acidified

to the target phenol.

Route B: Oxidation of Sulfide Precursors
Alternatively, the compound can be synthesized from 3-chloro-4-(methylthio)phenol via

oxidation.

Precursor: 3-Chloro-4-(methylthio)phenol.

Oxidant: Hydrogen peroxide (H₂O₂) with catalytic sodium tungstate or m-CPBA.

Selectivity: Controlled oxidation ensures the sulfide becomes a sulfone without over-

oxidizing the phenol ring.

Visualization of Synthetic Logic
The following diagram illustrates the primary hydrolysis pathway and the competing

regiochemistry.
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Figure 1: Regioselective hydrolysis of 2,4-dichlorophenyl methyl sulfone favoring the 4-hydroxy

product.

Reactivity & Functionalization[10]
For drug development, the utility of 4-hydroxy-2-chlorophenyl methyl sulfone lies in its dual

functionality: the acidic phenol and the electrophilic aromatic core.

O-Alkylation (Ether Synthesis)
The phenolic hydroxyl group is significantly more acidic than unsubstituted phenol due to the

para-sulfonyl electron-withdrawing effect.

Reaction: Deprotonation with mild base (K₂CO₃) followed by reaction with alkyl halides (R-

X).

Application: Synthesis of ether-linked pharmacophores (e.g., linking to heterocycles).

Palladium-Catalyzed Coupling
The C2-Chlorine atom, while less reactive than a bromide or iodide, can participate in Pd-

catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) using specialized ligands (e.g.,

XPhos, SPhos) that facilitate oxidative addition into electron-deficient aryl chlorides.

Potential: Creation of biaryl sulfones or aniline derivatives.

Reactivity Workflow Diagram
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Figure 2: Functionalization pathways transforming the core scaffold into complex bioactive

agents.

Analytical Characterization
To validate the synthesis of this specific isomer, researchers must look for distinct

spectroscopic signatures.

Method
Diagnostic Signal
(Expected)

Interpretation

¹H NMR (DMSO-d₆) δ ~3.2 ppm (s, 3H)
Methyl protons of the sulfone

group (-SO₂CH₃).

δ ~10.5–11.0 ppm (s, 1H)
Phenolic hydroxyl proton

(downfield due to acidity).

δ ~7.0–8.0 ppm (m, 3H)

Aromatic protons. Look for

ortho coupling (d, ~8Hz) and

meta coupling (d, ~2Hz).

IR Spectroscopy 1150 & 1300 cm⁻¹
Strong symmetric and

asymmetric S=O stretching.

3200–3400 cm⁻¹ Broad O-H stretch.

Mass Spectrometry m/z 206 [M]⁺

Molecular ion peak. Chlorine

isotope pattern (3:1 ratio for

³⁵Cl:³⁷Cl).
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Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

Handling: Use standard PPE (gloves, goggles). The sulfone moiety generally imparts

stability, reducing the risk of explosive decomposition compared to other sulfur intermediates,

but standard precautions for organic synthesis apply.

Storage: Store in a cool, dry place. Hygroscopic potential is low, but moisture can affect

precise stoichiometry in coupling reactions.
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General Properties of Hydroxy Sulfones

PubChem Compound Summary for 4-(Methylsulfonyl)phenol (Analogous Structure).
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Context: Used for inferring pKa and solubility trends of the chlorinated deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. methyl sulfone, 67-71-0 [thegoodscentscompany.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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